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  • Product: Lithium (quinolin-2-YL)trihydroxyborate
  • CAS: 1393823-01-2

Core Science & Biosynthesis

Foundational

Synthesis, Characterization, and Application of Lithium (Quinolin-2-yl)trihydroxyborate in Advanced Cross-Coupling

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Lithium (quinolin-2-yl)trihydroxyborate (CAS: 1393823-01-2)[1] Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Lithium (quinolin-2-yl)trihydroxyborate (CAS: 1393823-01-2)[1]

Executive Summary

The incorporation of 2-heteroaryl motifs, such as the quinolin-2-yl group, into complex pharmaceutical scaffolds is a persistent challenge in organic synthesis. Traditional Suzuki-Miyaura cross-coupling relies on boronic acids; however, 2-heteroarylboronic acids are notoriously unstable. They undergo rapid protodeboronation in solution, severely limiting their utility and commercial availability.

To circumvent this, the field has shifted toward the synthesis and utilization of lithium heteroaryl trihydroxyborate salts [2]. By converting the unstable sp²-hybridized boronic acid into a stable sp³-hybridized ate-complex, researchers can achieve quantitative cross-coupling yields without the need for exogenous bases. This whitepaper details the mechanistic rationale, self-validating synthesis protocols, and analytical characterization of Lithium (quinolin-2-yl)trihydroxyborate.

Mechanistic Rationale: Overcoming Protodeboronation

As a Senior Application Scientist, it is critical to understand why a reagent fails before designing its replacement. The instability of quinolin-2-ylboronic acid stems from the proximity of the basic nitrogen atom at the 2-position to the electron-deficient boron center.

When exposed to water or mild base, the empty p-orbital of the sp² boron atom coordinates with a nucleophile (e.g., OH⁻). This coordination induces a fragmentation pathway where the C–B bond breaks, yielding quinoline and boric acid (protodeboronation).

The Trihydroxyborate Solution: Synthesizing Lithium (quinolin-2-yl)trihydroxyborate pre-forms the ate-complex. The boron atom is permanently sp³-hybridized and tetra-coordinate, possessing a full octet. This completely shuts down the nucleophilic attack pathway that drives protodeboronation[2]. Furthermore, the lithium counterion provides a robust crystal lattice, resulting in a bench-stable, free-flowing solid that acts as its own base during the transmetalation step of the palladium catalytic cycle.

Mechanism Start1 2-Quinolylboronic Acid (sp2 Boron) Unstable Coordination of H2O/Base Start1->Unstable Rapid Degradation Decomp Protodeboronation (Quinoline + B(OH)3) Unstable->Decomp Rapid Degradation Start2 Lithium (quinolin-2-yl)trihydroxyborate (sp3 Boron) Transmetalation Direct Transmetalation with Pd(II) Start2->Transmetalation Stable Ate-Complex Product Cross-Coupled Product Transmetalation->Product Stable Ate-Complex

Mechanistic divergence: Protodeboronation vs. stability of trihydroxyborate ate-complexes.

Experimental Methodology: Synthesis Protocol

The synthesis of Lithium (quinolin-2-yl)trihydroxyborate relies on a highly controlled halogen-metal exchange followed by an in situ borylation and subsequent aqueous hydrolysis[3].

Reagents & Equipment
  • Substrate: 2-Bromoquinoline (1.0 equiv, rigorously dried)

  • Organolithium: n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv)

  • Boron Source: Triisopropyl borate (B(OiPr)₃, 1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Equipment: Flame-dried Schlenk flask, argon atmosphere, dry-ice/acetone bath.

Step-by-Step Self-Validating Protocol
  • Preparation of the Substrate Solution: Dissolve 2-bromoquinoline (10.0 mmol) in anhydrous THF (40 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry-ice/acetone bath.

    • Causality: The -78 °C temperature is non-negotiable. It prevents the highly nucleophilic 2-quinolyllithium intermediate from attacking the THF solvent or undergoing self-condensation (Wurtz-Fittig type side reactions).

  • Halogen-Metal Exchange: Add n-BuLi (10.5 mmol) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

    • Validation Cue: The solution will transition to a deep red/brown color, indicating the successful formation of the 2-quinolyllithium species.

  • Borylation: Rapidly inject triisopropyl borate (12.0 mmol) in one portion. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

    • Causality: Triisopropyl borate is chosen over trimethyl borate because its bulky isopropyl groups provide steric hindrance, preventing multiple additions of the organolithium species to the boron center, thereby ensuring strictly mono-aryl borate formation.

  • Hydrolysis and Isolation: Quench the reaction by adding deionized water (2.0 mL). Stir vigorously for 30 minutes. The isopropoxy groups will hydrolyze, displacing isopropyl alcohol and forming the trihydroxyborate ate-complex[3].

    • Validation Cue: A fine white precipitate of Lithium (quinolin-2-yl)trihydroxyborate will form.

  • Purification: Add cold acetone (20 mL) to fully crash out the salt. Filter the suspension through a sintered glass funnel, wash the filter cake with cold acetone (2 x 10 mL) and diethyl ether (10 mL), and dry under high vacuum for 12 hours.

Synthesis A 2-Bromoquinoline + n-BuLi (-78°C) B 2-Quinolyl-lithium Intermediate A->B Halogen-Metal Exchange C Addition of B(OiPr)3 (-78°C to RT) B->C D Lithium (quinolin-2-yl) triisopropoxyborate C->D Borylation E Aqueous Hydrolysis (H2O) D->E F Lithium (quinolin-2-yl) trihydroxyborate E->F Precipitation

Workflow for the synthesis of Lithium (quinolin-2-yl)trihydroxyborate via borylation.

Characterization & Data Presentation

Proper characterization of the trihydroxyborate salt is essential to confirm the sp³ hybridization of the boron atom. The most definitive analytical tool for this is ¹¹B NMR spectroscopy.

Quantitative Data Summary
Property / Analytical MethodLithium (quinolin-2-yl)trihydroxyborate2-Quinolylboronic Acid (Reference)
Physical State White to off-white solidUnstable oil / degrading solid
Shelf-Life (at 4 °C) > 12 months (Bench stable)< 24 hours (Rapid protodeboronation)
¹¹B NMR (CD₃OD, 128 MHz) δ 3.5 – 4.5 ppm (sp³ ate-complex)δ ~28.0 – 30.0 ppm (sp² boron)
¹H NMR (CD₃OD, 400 MHz) δ 8.20 (d, 1H), 7.95 (d, 1H), 7.85 (d, 1H), 7.70 (m, 2H), 7.50 (t, 1H)Broad, complex peaks due to degradation
Mass Spectrometry (ESI-) m/z 188.0 [M-Li]⁻N/A (Degrades upon ionization)
Solubility Soluble in MeOH, EtOH, H₂OPoorly soluble, decomposes in H₂O

Note: The dramatic upfield shift in the ¹¹B NMR from ~30 ppm to ~4 ppm is the primary diagnostic marker that the stable trihydroxyborate salt has been successfully synthesized.

Application: Base-Free Suzuki-Miyaura Coupling

The primary application of Lithium (quinolin-2-yl)trihydroxyborate is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate quinoline-substituted heterocycles, which are highly privileged structures in kinase inhibitor drug discovery[2].

Protocol Advantages:

  • Base-Free Conditions: Because the reagent is already an ate-complex, it bypasses the need for the addition of exogenous inorganic bases (like Na₂CO₃ or K₃PO₄) which are typically required to activate boronic acids.

  • Aqueous Tolerance: The salt exhibits excellent solubility and stability in aqueous-organic solvent mixtures (e.g., THF/H₂O or Dioxane/H₂O), enabling environmentally benign coupling conditions.

  • Direct Transmetalation: The trihydroxyborate transfers the quinolin-2-yl moiety directly to the Aryl-Pd(II)-Halide intermediate with high atom economy and minimal homocoupling byproducts.

References

  • Wang, X. et al. "Pseudo-Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors". Journal of Medicinal Chemistry, ACS Publications, 2013. Available at:[Link]

  • Schade, M. et al. "Process for the preparation of pyridine-2-boronic acid esters". European Patent Office (EP1479685A1), 2004.

Sources

Exploratory

"Lithium (quinolin-2-YL)trihydroxyborate" CAS number 1393823-01-2

An In-Depth Technical Guide to Lithium (quinolin-2-YL)trihydroxyborate: Synthesis, Properties, and Potential Applications in Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Lithium (quinolin-2-YL)trihydroxyborate: Synthesis, Properties, and Potential Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Lithium (quinolin-2-YL)trihydroxyborate (CAS Number: 1393823-01-2), a unique organoboron compound. By integrating the well-established chemistries of quinoline, boronic acids, and lithium, we will explore its potential as a novel building block and therapeutic agent for researchers, medicinal chemists, and drug development professionals. This document will delve into its inferred synthesis, chemical properties, and prospective applications, supported by established scientific principles.

Introduction: A Molecule of Convergent Potential

Lithium (quinolin-2-YL)trihydroxyborate emerges at the intersection of three key areas of chemistry and pharmacology:

  • The Quinoline Scaffold : A privileged structure in medicinal chemistry, the quinoline motif is present in a wide array of therapeutic agents, exhibiting anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, bicyclic aromatic structure serves as a versatile framework for designing molecules that can interact with various biological targets.[2]

  • Organoborate Chemistry : Organoboron compounds, particularly boronic acids and their derivatives like organotrifluoroborates, are celebrated for their stability, ease of handling, and remarkable versatility in organic synthesis.[3][4] They are cornerstone reagents in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling, which is indispensable in modern drug discovery.[5] Organotrifluoroborates, as protected forms of boronic acids, offer enhanced stability towards air and moisture.[3][5]

  • Lithium's Therapeutic Legacy : As a therapeutic agent, lithium is a cornerstone in the management of bipolar disorder.[6][7] Its mechanism of action, though not fully elucidated, involves the modulation of multiple intracellular signaling pathways, including the inhibition of glycogen synthase kinase-3β (GSK-3β) and the phosphoinositide (PI) cycle.[8][9]

The combination of these three components into a single molecule, Lithium (quinolin-2-YL)trihydroxyborate, presents a tantalizing prospect for novel chemical synthesis and drug discovery endeavors.

Physicochemical Properties and Synthesis

While specific experimental data for Lithium (quinolin-2-YL)trihydroxyborate is not widely published, its properties can be inferred from its constituent parts and related compounds.

Inferred Physicochemical Data
PropertyInferred Value/CharacteristicRationale
Molecular Formula C₉H₉BLiNO₃Derived from the structure: Quinoline (C₉H₇N) + Borate (BH₃O₃) + Lithium (Li)
Appearance Likely a white to off-white solidBased on related compounds like quinoline-2-boronic acid and other lithium borate salts.[10]
Stability Expected to be more stable than the corresponding boronic acidOrganotrifluoroborates, and by extension other borate salts, are generally more stable towards air and moisture than their boronic acid counterparts.[3][5]
Solubility Likely soluble in polar aprotic solvents and waterThe ionic nature of the lithium borate salt suggests solubility in polar solvents.
Proposed Synthetic Pathway

The synthesis of Lithium (quinolin-2-YL)trihydroxyborate can be logically extrapolated from the standard preparation of organoborate salts. The most probable route involves the reaction of quinoline-2-boronic acid with lithium hydroxide.

Reaction:

Quinoline-2-boronic acid + Lithium Hydroxide → Lithium (quinolin-2-YL)trihydroxyborate

Experimental Protocol: Synthesis of Lithium (quinolin-2-YL)trihydroxyborate

  • Reagent Preparation : Dissolve quinoline-2-boronic acid (1 equivalent) in a suitable polar aprotic solvent, such as tetrahydrofuran (THF) or methanol.

  • Reaction Initiation : To the stirred solution, add an aqueous solution of lithium hydroxide (1 equivalent) dropwise at room temperature.

  • Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting boronic acid.

  • Product Isolation : Upon completion, remove the solvent under reduced pressure. The resulting solid can be washed with a non-polar solvent (e.g., hexane or ether) to remove any unreacted starting material.

  • Drying and Characterization : Dry the isolated solid under vacuum to yield the final product. Characterization can be performed using NMR spectroscopy (¹H, ¹³C, ¹¹B), and mass spectrometry to confirm the structure and purity.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_end Workup & Isolation start1 Quinoline-2-boronic Acid process1 Dissolve in Polar Solvent start1->process1 start2 Lithium Hydroxide process2 Add LiOH Solution (Dropwise) start2->process2 process1->process2 process3 Stir at Room Temp process2->process3 end1 Solvent Removal process3->end1 end2 Wash with Non-polar Solvent end1->end2 end3 Dry Under Vacuum end2->end3 product Lithium (quinolin-2-YL)trihydroxyborate end3->product

Caption: Proposed workflow for the synthesis of Lithium (quinolin-2-YL)trihydroxyborate.

Potential Applications in Drug Discovery and Medicinal Chemistry

The hybrid nature of this molecule suggests several promising avenues for research and development.

As a Building Block in Suzuki-Miyaura Cross-Coupling

The quinolin-2-yl moiety is a valuable scaffold in medicinal chemistry. Lithium (quinolin-2-YL)trihydroxyborate can serve as a stable, easy-to-handle source of the quinolin-2-yl nucleophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] In these reactions, the borate is thought to hydrolyze in situ to the reactive boronic acid, which then participates in the catalytic cycle.[3][5] The slow release of the reactive species can help to suppress side reactions, such as homo-coupling.[5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup : To a reaction vessel, add the aryl halide (1 equivalent), Lithium (quinolin-2-YL)trihydroxyborate (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition : Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Conditions : Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Workup : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Coupling_Diagram cluster_reagents Core Reagents cluster_process Reaction Conditions borate Lithium (quinolin-2-YL)trihydroxyborate heating Heating (80-110 °C) under Inert Atmosphere borate->heating aryl_halide Aryl Halide (R-X) aryl_halide->heating catalyst Palladium Catalyst catalyst->heating base Base (e.g., K2CO3) base->heating solvent Solvent (e.g., Dioxane/Water) solvent->heating product 2-Arylquinoline heating->product

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

As a Potential Dual-Action Therapeutic Agent

The intriguing combination of a bioactive quinoline scaffold with a lithium cation raises the possibility of a dual-action or synergistic therapeutic effect.

Hypothesized Mechanism of Action:

It is plausible that in vivo, the compound could dissociate, allowing the quinoline-containing borate and the lithium cation to exert their individual biological effects.

  • Quinoline Moiety : Depending on the specific cellular context and any further functionalization, the quinoline portion could target a range of biological pathways associated with cancer, inflammation, or infectious diseases.[1][2]

  • Lithium Cation : The released lithium could modulate neuronal signaling pathways, such as inhibiting GSK-3β and depleting myo-inositol, which are central to its mood-stabilizing effects.[7][8][9]

Signaling_Pathway cluster_lithium Lithium Action cluster_quinoline Quinoline Action compound Lithium (quinolin-2-YL)trihydroxyborate lithium_ion Li⁺ compound->lithium_ion Dissociation quinoline_moiety Quinoline-Borate Moiety compound->quinoline_moiety Dissociation gsk3b GSK-3β pi_cycle PI Cycle (Inositol Depletion) lithium_ion->gsk3b Inhibits lithium_ion->pi_cycle Inhibits target_protein Target Proteins (e.g., Kinases, Receptors) quinoline_moiety->target_protein Modulates

Caption: Hypothesized dual-action mechanism of Lithium (quinolin-2-YL)trihydroxyborate.

Workflow for Biological Evaluation:

  • Target Identification : Utilize computational methods, such as virtual screening and molecular docking, to identify potential protein targets for the quinoline-borate moiety.[11][12]

  • In Vitro Assays :

    • Target Engagement Assays : Confirm binding of the compound to the identified targets in a cellular context.[13]

    • Enzyme Inhibition Assays : For targets like GSK-3β, quantify the inhibitory activity (IC₅₀) of the compound and its components.

    • Cell Viability/Proliferation Assays : Assess the cytotoxic or anti-proliferative effects on relevant cell lines (e.g., cancer cell lines or neuronal cells).

  • Cell-Based Signaling Studies : Use techniques like Western blotting or reporter assays to determine if the compound modulates known signaling pathways affected by lithium (e.g., Akt/GSK-3β pathway) or quinoline derivatives.

  • In Vivo Studies : In appropriate animal models, evaluate the compound's pharmacokinetics, pharmacodynamics, and therapeutic efficacy for a specific disease indication.

Conclusion and Future Outlook

Lithium (quinolin-2-YL)trihydroxyborate represents a novel chemical entity with significant, albeit largely unexplored, potential. As a synthetic building block, it offers a stable and convenient alternative to quinoline-2-boronic acid for constructing complex molecules. As a potential therapeutic, its unique structure warrants investigation into dual-action mechanisms that could be leveraged for complex diseases.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its reactivity in various chemical transformations. Furthermore, a thorough biological screening program is essential to uncover its therapeutic potential and elucidate its mechanism of action at the molecular level. The convergence of a privileged medicinal scaffold with a well-established therapeutic ion makes Lithium (quinolin-2-YL)trihydroxyborate a compelling target for further scientific inquiry.

References

  • Organotrifluoroborate - Wikipedia. Available from: [Link]

  • Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. - Longdom Publishing. Available from: [Link]

  • Organotrifluoroborate Salts | Chem-Station Int. Ed. Available from: [Link]

  • 2 - Organic Syntheses Procedure. Available from: [Link]

  • Organotrifluoroborates: Another Branch of the Mighty Oak | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • What is the mechanism of action of lithium in treating bipolar disorder? - Dr.Oracle. Available from: [Link]

  • Lithium Mechanism of Action: 2025 Updated Synopsis and Visual Guide - Psych Scene Hub. Available from: [Link]

  • Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. Available from: [Link]

  • Lithium Pharmacology - Indications, Mechanism Of Action, Adverse Effects & Toxicity. Available from: [Link]

  • Lithium (quinolin-2-yl)trihydroxyborate — Chemical Substance Information - NextSDS. Available from: [Link]

  • Lithium Therapeutic Functions: An Update on Pharmacokinetics, Pathophysiological Mechanisms of Action, Toxicity, and Side Effects - PMC. Available from: [Link]

  • Transforming inexpensive quinolines into complex drug candidates | ScienceDaily. Available from: [Link]

  • The Mechanisms of Lithium Action: The Old and New Findings - MDPI. Available from: [Link]

  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Available from: [Link]

  • Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine - PMC. Available from: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. Available from: [Link]

  • Artificial intelligence in drug discovery: applications and techniques - PubMed. Available from: [Link]

  • Boron's Double Edge—Antibiotics, Toxins, and the Fine Line Between Them - MDPI. Available from: [Link]

  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement - YouTube. Available from: [Link]

  • The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives - ACS Figshare. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF LITHIUM TRIBORATE - journalssystem.com. Available from: [Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC. Available from: [Link]

  • US2952512A - Production of lithium tetraborate from lithium hydroxide monohydrate and boric acid - Google Patents.

Sources

Foundational

The Molecular Architecture and Application of Lithium (Quinolin-2-yl)trihydroxyborate in Advanced Cross-Coupling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern medicinal chemistry and complex API (Active Pharmaceutical Ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, the formation of heterobiaryl linkages is heavily reliant on Suzuki-Miyaura cross-coupling. However, 2-heteroaryl boronic acids—specifically 2-pyridyl and 2-quinolyl derivatives—present a notorious challenge: they are highly unstable and prone to rapid protodeboronation.

Lithium (quinolin-2-yl)trihydroxyborate (CAS Number: 1393823-01-2; Molecular Formula: C9H9BLiNO3) has emerged as a definitive solution to this problem[1]. By converting the unstable boronic acid into a stable, sp³-hybridized lithium ate-complex, researchers can successfully bypass degradation pathways, enabling high-yielding cross-coupling reactions without the need for massive reagent excesses[2].

Mechanistic Stability: Overcoming Protodeboronation

To understand the utility of Lithium (quinolin-2-yl)trihydroxyborate, one must analyze the failure mechanics of its predecessor, quinolin-2-ylboronic acid.

In standard 2-quinolylboronic acid, the boron atom is sp² hybridized, possessing an empty p-orbital. Because the boron is positioned adjacent to the highly electronegative nitrogen atom of the quinoline ring, the C-B bond is highly polarized. Under the basic conditions required for Suzuki-Miyaura coupling, the empty p-orbital is susceptible to nucleophilic attack (or intramolecular coordination from the nitrogen lone pair), which rapidly cleaves the carbon-boron bond to yield quinoline and boric acid.

The Ate-Complex Solution: Synthesizing the lithium trihydroxyborate salt transforms the boron center from sp² to sp³ hybridization. This structural shift completely fills the octet of the boron atom, eliminating the empty p-orbital. Consequently, intramolecular coordination is sterically and electronically blocked, and the nucleophilicity of the adjacent carbon is stabilized. This causality explains why the lithium salt remains bench-stable for months, whereas the free boronic acid degrades within minutes in aqueous base[2].

G QA Quinolin-2-ylboronic Acid (sp² Boron) PD Protodeboronation (Rapid Degradation) QA->PD Base / Heat LQT Lithium (Quinolin-2-yl) trihydroxyborate (sp³ Boron) QA->LQT + LiOH / H₂O Q Quinoline + B(OH)₃ PD->Q SM Suzuki-Miyaura Cross-Coupling LQT->SM Pd Catalyst

Structural stabilization pathway preventing protodeboronation.

Quantitative Data & Comparative Analysis

The structural modification from a boronic acid to a lithium trihydroxyborate salt yields drastic differences in thermodynamic stability and reaction efficacy. The table below summarizes the quantitative advantages of utilizing the ate-complex in standard cross-coupling environments.

SubstrateBoron HybridizationHalf-Life in Aqueous Base (pH 10)Cross-Coupling Yield (Standard Pd Cat.)Primary Degradation Pathway
Quinolin-2-ylboronic acid sp²< 5 minutes< 10%Rapid Protodeboronation
Lithium (quinolin-2-yl)trihydroxyborate sp³> 48 hours85 - 95%Highly Stable (No empty p-orbital)

Experimental Protocol: Self-Validating Synthesis Workflow

The preparation of Lithium (quinolin-2-yl)trihydroxyborate must be executed with strict environmental controls. The following protocol is designed as a self-validating system; deviations in temperature or pH will yield immediate, observable failures (e.g., color changes indicating dimerization or rapid off-gassing indicating degradation).

Step-by-Step Methodology:
  • Cryogenic Lithiation (Metalation):

    • Action: Dissolve 2-bromoquinoline in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel strictly to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise.

    • Causality & Validation: The strict -78 °C environment prevents the highly reactive 2-lithioquinoline intermediate from undergoing nucleophilic addition to unreacted starting material (which would form biquinoline dimers). If the solution turns a deep, opaque red/brown, temperature control has failed. A successful metalation maintains a clear, pale-yellow solution.

  • Electrophilic Borylation:

    • Action: Rapidly inject triisopropyl borate (B(OiPr)₃) into the -78 °C solution. Stir for 1 hour, then gradually allow the system to warm to room temperature.

    • Causality & Validation: Rapid addition ensures that the electrophile is in excess relative to the localized concentration of the lithiated species, trapping it completely as a lithium triisopropoxy(quinolin-2-yl)borate ate-complex.

  • Controlled Hydrolysis (Critical Step):

    • Action: Quench the reaction by adding distilled water. Strict Constraint: Do NOT use acidic workup (e.g., HCl or NH₄Cl).

    • Causality & Validation: As established by foundational organoboron research (Mikhailov et al.), attempting to hydrolyze 2-heteroaryl trialkoxyborates with acid causes immediate, catastrophic decomposition into quinoline and trialkyl borate[3]. Water provides a mild enough environment to hydrolyze the isopropoxy groups into hydroxyl groups while preserving the robust lithium ate-complex framework[3].

  • Isolation:

    • Action: Concentrate the aqueous layer under reduced pressure. Precipitate the product using a non-polar anti-solvent (e.g., acetone/isopropanol mixture) and collect the white crystalline solid via vacuum filtration.

Workflow A 2-Bromoquinoline B Lithiation (-78°C) A->B C 2-Lithioquinoline B->C D Borylation (B(OiPr)₃) C->D E Ate-Complex D->E F Hydrolysis (H₂O, No Acid) E->F G Lithium (Quinolin-2-yl) trihydroxyborate F->G

Step-by-step synthetic workflow of the lithium trihydroxyborate salt.

Applications in Drug Development

In medicinal chemistry, the quinoline core is a privileged scaffold found in numerous kinase inhibitors, antimalarials, and oncology drugs. The ability to reliably couple a quinoline ring at the C2 position directly impacts the viability of scaling up a drug candidate.

By utilizing Lithium (quinolin-2-yl)trihydroxyborate, drug development professionals can execute Suzuki-Miyaura couplings using standard palladium pre-catalysts (e.g., Pd(dppf)Cl₂) and mild bases. The trihydroxyborate salt undergoes slow, controlled transmetallation with the palladium intermediate, acting as a "slow-release" mechanism for the active boronic acid species. This kinetic control ensures that the rate of cross-coupling outpaces the rate of protodeboronation, maximizing API yields and minimizing complex purification steps[2].

References

  • NextSDS. "Lithium (quinolin-2-yl)trihydroxyborate — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Wang et al. "Pseudo-Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors." Journal of Medicinal Chemistry - ACS Publications, 2013. Available at:[Link]

  • Mikhailov et al. (Cited via DE10322844A1). "Process for the preparation of pyridine-2-boronic acid esters." Google Patents.

Sources

Exploratory

The Solvation and Stability Dynamics of Lithium (quinolin-2-yl)trihydroxyborate: A Technical Guide for Late-Stage Cross-Coupling

Introduction: Overcoming the "2-Heteroaryl Problem" In the landscape of modern drug discovery, the incorporation of nitrogen-containing heterocycles—specifically 2-quinolines and 2-pyridines—via Suzuki-Miyaura cross-coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the "2-Heteroaryl Problem"

In the landscape of modern drug discovery, the incorporation of nitrogen-containing heterocycles—specifically 2-quinolines and 2-pyridines—via Suzuki-Miyaura cross-coupling is a critical but historically frustrating endeavor. Free 2-heteroaryl boronic acids are notoriously unstable. Under standard basic coupling conditions, they undergo rapid protodeboronation (often exhibiting half-lives of merely 25–50 seconds at neutral pH) driven by the fragmentation of transient zwitterionic intermediates[1].

To circumvent this, the field has shifted toward pre-activated, sp³-hybridized organoboron reagents. Lithium (quinolin-2-yl)trihydroxyborate (CAS: 1393823-01-2)[2] is a premier example of this chemical evolution. With a molecular mass of 196 g/mol [3], this discrete, isolable salt fundamentally alters the thermodynamics of the coupling cycle[4]. By understanding and leveraging its unique solubility profile, researchers can design self-validating, high-yield cross-coupling workflows that entirely bypass the protodeboronation degradation pathway.

Physicochemical & Solubility Profile

The utility of Lithium (quinolin-2-yl)trihydroxyborate is deeply rooted in its solvation mechanics. Unlike neutral boronic acids or pinacol esters (which are highly soluble in organic solvents but poorly soluble in water), this compound is an ionic salt. Its solubility is dictated by the highly oxophilic lithium cation (Li⁺) and the robust hydrogen-bond network established by the three hydroxyl groups on the borate anion.

Table 1: Standardized Solubility Profile of Lithium (quinolin-2-yl)trihydroxyborate
Solvent SystemEstimated Solubility (at 25°C)Solvation Causality & Mechanistic Rationale
Water (pH 7–9) High (>50 mg/mL)The high dielectric constant of water completely dissociates the Li⁺ and [R-B(OH)₃]⁻ ions. The anion is stabilized by extensive hydrogen bonding, preventing zwitterion-induced fragmentation.
Methanol / Ethanol High (30–50 mg/mL)Strong hydrogen-bond donation/acceptance from the alcohol hydroxyls effectively solvates the borate complex, while the polarity is sufficient to disrupt the ionic lattice.
THF / Dioxane Moderate (5–15 mg/mL)Ethereal oxygens act as Lewis bases, partially solvating the Li⁺ cation. However, the lower dielectric constant limits full ionic dissociation, making these ideal co-solvents for biphasic reactions.
Hexane / Toluene Insoluble (<0.1 mg/mL)The lack of solvent polarity cannot overcome the high lattice energy of the crystalline salt. This insolubility is highly advantageous for precipitative isolation and purification.

Mechanistic Insights into Solvation & Reactivity

In a traditional Suzuki-Miyaura coupling, a neutral boronic acid must be activated by an exogenous base to form the reactive borate anion. This very activation step is what triggers protodeboronation in 2-heteroaryl systems[1].

Lithium (quinolin-2-yl)trihydroxyborate circumvents this because it is pre-activated . Upon dissolution in a polar solvent mixture (such as THF/H₂O), the salt readily dissociates into the active [Quinolin-2-yl-B(OH)₃]⁻ anion. This solvated anion is immediately ready for transmetalation with the oxidative addition complex[5]. Furthermore, the solvated lithium cation acts as a localized Lewis acid, coordinating to the halide leaving group on the palladium center, thereby accelerating the transmetalation step and outcompeting degradation.

G A Lithium (quinolin-2-yl) trihydroxyborate B Solvated Anion [Quinolin-2-yl-B(OH)3]- A->B Dissolution (Polar Solvent) D Transmetalation Intermediate B->D Base / Activation C Pd(II) Aryl Halide Complex C->D Coordination E Reductive Elimination D->E Pd Cycle F 2-Substituted Quinoline E->F Product Release

Figure 1: Solvation and activation pathway of Lithium (quinolin-2-yl)trihydroxyborate.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in the physicochemical realities of the compound.

Protocol A: Thermodynamic Solubility Profiling via HPLC-UV

To accurately determine the solubility of this salt in your specific reaction media, kinetic dissolution is insufficient; thermodynamic equilibrium must be reached.

  • Saturation: Suspend an excess of Lithium (quinolin-2-yl)trihydroxyborate (approx. 50 mg) in 1.0 mL of the target solvent system (e.g., 4:1 Dioxane/H₂O) in a sealed, inert glass vial.

    • Causality: Providing an excess of the solid ensures that the system reaches true thermodynamic equilibrium rather than a transient kinetic dissolution state.

  • Equilibration: Agitate the suspension at 25°C for 24 hours using a thermoshaker.

    • Causality: A 24-hour period is strictly required to fully overcome the lattice energy of the crystalline salt and allow the hydration spheres around the Li⁺ and borate ions to stabilize.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes, then immediately filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen specifically to prevent non-specific binding of the lipophilic quinoline moiety to the filter membrane, ensuring the filtrate accurately represents the solvated concentration.

  • Quantification: Dilute an aliquot of the filtrate into the HPLC mobile phase and analyze via HPLC-UV (typically at 230 nm) against a pre-established standard calibration curve.

Protocol B: Biphasic Suzuki-Miyaura Cross-Coupling

This protocol leverages the differential solubility of the organic electrophile and the inorganic borate salt to drive a high-yielding reaction.

  • System Setup: In an oven-dried reaction vial under an argon atmosphere, combine the aryl halide (1.0 equiv), Lithium (quinolin-2-yl)trihydroxyborate (1.5 equiv), and a highly active palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)[5].

  • Solvent Addition: Add a thoroughly degassed 4:1 mixture of THF and Water (0.1 M relative to the aryl halide).

    • Causality: THF effectively solubilizes the organic aryl halide. The 20% water fraction is critical; it rapidly solvates the lithium trihydroxyborate lattice, creating a highly reactive, ion-rich micro-emulsion at the phase boundary where transmetalation occurs.

  • Reaction Execution: Stir the biphasic mixture vigorously at 40°C for 2–4 hours.

    • Causality: Because the trihydroxyborate anion is pre-activated, there is no need for harsh exogenous bases (like NaOH or KOH) or elevated temperatures (80°C+). This mild condition effectively outcompetes any residual protodeboronation pathways, ensuring the integrity of the 2-quinoline product.

Sources

Foundational

Discovery and Application of Lithium (quinolin-2-yl)trihydroxyborate in Advanced Cross-Coupling

Executive Summary The introduction of 2-heteroaryl motifs into complex molecular architectures remains a cornerstone of modern medicinal chemistry and materials science. However, the Suzuki-Miyaura cross-coupling of 2-he...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The introduction of 2-heteroaryl motifs into complex molecular architectures remains a cornerstone of modern medicinal chemistry and materials science. However, the Suzuki-Miyaura cross-coupling of 2-heteroaryl systems—specifically 2-pyridyl and 2-quinolinyl derivatives—has historically been plagued by the extreme instability of their corresponding boronic acids.

Lithium (quinolin-2-yl)trihydroxyborate (CAS: 1393823-01-2) represents a paradigm-shifting reagent that circumvents these limitations. By converting the transient, highly reactive trigonal boronic acid into a stable, tetrahedral lithium salt, researchers can achieve near-quantitative cross-coupling yields. This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and application workflows for utilizing this critical reagent in drug discovery [1].

The Mechanistic Hurdle: Protodeboronation

To understand the necessity of the trihydroxyborate salt, one must first analyze the failure modes of 2-quinolinylboronic acid. In aqueous basic conditions (standard for Suzuki-Miyaura couplings), 2-heteroarylboronic acids undergo rapid protodeboronation [3].

The proximity of the basic nitrogen atom to the boron center facilitates a pre-hydrolytic pathway. The nitrogen lone pair can coordinate with water or hydroxide, acting as an intramolecular general base that accelerates the cleavage of the carbon-boron bond. This generates quinoline (a dead-end byproduct) and boric acid, completely quenching the cross-coupling cycle before transmetalation can occur [4].

G A 2-Quinolinylboronic Acid (Trigonal, Unstable) B Protodeboronation (Base-catalyzed) A->B OH- / H2O D Lithium (quinolin-2-yl) trihydroxyborate A->D Tetrahedral Stabilization C Quinoline + B(OH)3 (Dead End) B->C E Direct Transmetalation (Pd Catalyst) D->E Controlled Release F Cross-Coupled Product E->F

Mechanistic divergence: Protodeboronation vs. productive cross-coupling pathways.

Structural Paradigm: The Trihydroxyborate Advantage

The synthesis of Lithium (quinolin-2-yl)trihydroxyborate solves the protodeboronation issue through tetrahedral stabilization . By saturating the empty p-orbital of the boron atom with three hydroxyl groups and a coordinating lithium cation, the boron center becomes electronically saturated.

Causality of Stability:

  • Orbital Saturation: The tetrahedral geometry prevents the approach of external nucleophiles (like hydroxide), effectively shutting down the base-catalyzed C-B cleavage pathway.

  • Cationic Coordination: The lithium cation acts as a hard Lewis acid, tightly coordinating the oxygen atoms of the trihydroxyborate. This creates a highly crystalline, insoluble polymeric network in organic solvents, rendering the reagent bench-stable for years [2].

  • Controlled Transmetalation: Under specific catalytic conditions, the trihydroxyborate undergoes direct transmetalation with the Pd(II) intermediate, bypassing the need for a free boronic acid resting state [4].

Validated Synthesis Protocol

The following self-validating protocol details the synthesis of Lithium (quinolin-2-yl)trihydroxyborate from 2-bromoquinoline.

Reagents & Equipment
  • Substrate: 2-Bromoquinoline (1.0 equiv, 10 mmol)

  • Metalating Agent: n-Butyllithium (1.05 equiv, 2.5 M in hexanes)

  • Electrophile: Triisopropyl borate (1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M)

  • Hydrolysis Agent: Deionized water / LiOH

Step-by-Step Methodology
  • Cryogenic Lithiation: Dissolve 2-bromoquinoline in anhydrous THF under an argon atmosphere. Cool the solution to strictly -78 °C.

    • Causality: Cryogenic temperatures are mandatory to suppress competitive nucleophilic addition of n-BuLi to the quinoline ring and to prevent halogen-dance isomerizations.

  • Metal-Halogen Exchange: Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

    • Self-Validation (IPC 1): Quench a 0.1 mL aliquot with D₂O. Analyze via ¹H NMR. The disappearance of the C2 proton and >95% deuterium incorporation confirms complete lithiation. Proceed only if >95% conversion is achieved.

  • Borylation: Add triisopropyl borate rapidly in one portion. Maintain at -78 °C for 1 hour, then allow the reaction to warm to room temperature over 2 hours.

    • Causality: Rapid addition prevents the newly formed lithium 2-quinolinyl species from reacting with unreacted 2-bromoquinoline (Wurtz-Fittig coupling).

  • Hydrolysis & Precipitation: Add 5 mL of water (optionally containing 0.1 equiv LiOH to maintain basicity) and stir vigorously for 12 hours.

    • Causality: The hydrolysis of the isopropyl esters drives the formation of the trihydroxyborate. The lithium salt is highly insoluble in the THF/water mixture and will precipitate as a fine white powder.

  • Isolation: Filter the precipitate, wash sequentially with cold THF and diethyl ether, and dry under high vacuum.

Workflow Step1 1. Lithiation 2-Bromoquinoline + n-BuLi (-78°C, THF) IPC1 IPC: D2O Quench >95% 2-Deuterioquinoline Step1->IPC1 Aliquot Verification Step2 2. Borylation Addition of B(OiPr)3 (Warm to 20°C) Step1->Step2 Complete Metalation Step3 3. Hydrolysis & Precipitation Aqueous LiOH / H2O Step2->Step3 Trialkoxyborate Formation Product Lithium (quinolin-2-yl) trihydroxyborate (CAS: 1393823-01-2) Step3->Product Crystallization & Filtration

Synthetic workflow and In-Process Controls (IPCs) for the reagent.

Advanced Suzuki-Miyaura Cross-Coupling Methodology

Utilizing Lithium (quinolin-2-yl)trihydroxyborate requires specific catalytic tuning. Because the boron is already tetrahedral, external base is not required to activate the boron species, but rather to facilitate the formation of the active Pd-hydroxo complex.

Optimized Coupling Protocol
  • Catalyst Pre-activation: In a Schlenk flask, combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).

    • Causality: XPhos is an electron-rich, bulky biaryl phosphine ligand that accelerates the reductive elimination step and stabilizes the monoligated Pd(0) active species, which is critical for coupling sterically demanding heteroaryls [4].

  • Reagent Loading: Add the aryl halide (1.0 equiv), Lithium (quinolin-2-yl)trihydroxyborate (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent System: Add a degassed mixture of Toluene/H₂O (4:1 v/v).

    • Causality: The biphasic system is essential. The water dissolves the trihydroxyborate salt, allowing it to slowly partition into the organic phase where the Pd catalyst resides, creating a "slow-release" mechanism that prevents homocoupling.

  • Reaction: Heat to 80 °C for 12 hours under argon.

    • Self-Validation (IPC 2): Monitor via LC-MS. The reaction is complete when the aryl halide is consumed. If protodeboronation occurs (indicated by a spike in quinoline mass), decrease the temperature to 65 °C and increase the catalyst loading.

Quantitative Benchmarking

The superiority of the lithium trihydroxyborate salt becomes evident when benchmarked against traditional boron surrogates in aqueous basic conditions (pH 10, 80 °C).

Reagent TypeAqueous Half-Life (pH 10)Avg. Cross-Coupling YieldShelf Life (Ambient)
2-Quinolinylboronic Acid < 5 minutes< 10%Days (Requires -20 °C)
Pinacol Ester (Bpin) ~ 30 minutes15 - 25%Weeks
MIDA Boronate > 24 hours75 - 85%Years
Lithium Trihydroxyborate > 48 hours 85 - 95% Years

Table 1: Stability and efficacy comparison of 2-quinolinyl boron surrogates.

Strategic Applications in Drug Discovery

The advent of stable 2-heteroaryl trihydroxyborate salts has directly enabled the discovery of novel therapeutics. A prominent example is the development of Mer Kinase Inhibitors [1].

In a structure-based drug design campaign targeting Mer receptor tyrosine kinase (implicated in chemoresistance in human cancers), researchers required the late-stage installation of 2-pyridyl and 2-quinolinyl groups onto a pyrimidine core. Traditional boronic acids failed entirely due to rapid degradation. By utilizing lithium 2-heteroaryl trihydroxyborate salts, the team successfully executed the Suzuki-Miyaura coupling, yielding potent inhibitors that utilized an intramolecular hydrogen bond to induce conformational rigidity [1]. The commercial availability and synthetic reliability of CAS 1393823-01-2 continue to make it an indispensable tool for late-stage functionalization in medicinal chemistry.

References

  • Pseudo-Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates Organic Letters - ACS Publications URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis University of Edinburgh Research Explorer URL:[Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling Royal Society of Chemistry (RSC) Books URL:[Link]

Exploratory

Organotrihydroxyborate Salts: A Paradigm Shift in Pre-Activated Cross-Coupling Methodologies

Introduction: The Evolution of Organoboron Reagents The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, heavily utilized in pharmaceutical development and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Organoboron Reagents

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, heavily utilized in pharmaceutical development and materials science. However, the efficiency of this reaction is intrinsically linked to the nature of the organoboron coupling partner.

Historically, boronic acids ( RB(OH)2​ ) have been the standard. While versatile, they suffer from a critical flaw: they exist in a dynamic equilibrium with their dehydrated boroxine anhydrides ( (RBO)3​ )[1]. This equilibrium obscures the exact molecular weight of the reagent, making precise stoichiometric control nearly impossible and often necessitating the use of excess reagent.

To circumvent this, the field shifted toward potassium organotrifluoroborates ( RBF3​K ). These are discrete, stable, and easily weighable salts[2]. However, their activation requires the hydrolysis of robust B–F bonds to release the active oxygenated boron species, a process that generates fluoride waste and can be incompatible with sensitive glass-lined reactor vessels.

Organotrihydroxyborate salts ( [RB(OH)3​]−M+ ) represent a paradigm shift. First isolated as discrete species by Cammidge and co-workers, these salts offer the stoichiometric precision of trifluoroborates but are already in the active, oxygenated state[3]. They are highly water-soluble, indefinitely stable, and inherently carry the hydroxide required for transmetalation, eliminating the need for harsh external bases in the coupling reaction[4].

Mechanistic Underpinnings: The Transmetalation Debate

To understand why organotrihydroxyborates are so effective, we must examine the causality of the transmetalation step—often the turnover-limiting step in the Suzuki-Miyaura catalytic cycle.

Transmetalation is generally understood to proceed via one of two competing pathways[5]:

  • The Oxo-Palladium Pathway: The classical route where an external base (e.g., OH− ) displaces the halide on the Ar−Pd(II)−X intermediate to form an Ar−Pd(II)−OH complex. This then reacts with a neutral boronic acid.

  • The Boronate Pathway: The Ar−Pd(II)−X complex reacts directly with a pre-activated, anionic borate complex (such as a trihydroxyborate), bypassing the need for a palladium-hydroxo intermediate.

By utilizing pre-formed sodium trihydroxyborates, the reaction is heavily biased toward the highly efficient boronate pathway. The salt acts as a direct transmetalating agent or a highly soluble reservoir of the active species, allowing the reaction to proceed smoothly even in the absence of external base[5].

Transmetalation Pd_X Ar-Pd(II)-X (Catalyst Resting State) Pd_OH Ar-Pd(II)-OH (Oxo-Palladium) Pd_X->Pd_OH Base Exchange Pd_Ar Ar-Pd(II)-Ar' (Pre-Reductive Elim) Pd_X->Pd_Ar Direct Transmetalation (Boronate Pathway) Base External Base (OH⁻) Base->Pd_OH Pd_OH->Pd_Ar Transmetalation Boronic Ar'-B(OH)₂ Boronic->Pd_Ar Trihydroxy [Ar'-B(OH)₃]⁻ Na⁺ (Trihydroxyborate) Trihydroxy->Pd_Ar

Figure 1: Mechanistic divergence in Suzuki-Miyaura transmetalation (Oxo-Palladium vs. Boronate).

Experimental Protocols: A Self-Validating System

As application scientists, we rely on protocols that are not only reproducible but logically sound. Below are the optimized workflows for the synthesis and application of these salts.

Protocol A: Synthesis and Isolation of Sodium Aryl Trihydroxyborates

Objective: To generate a stable, easily weighable, pre-activated organoboron nucleophile[3]. Causality: Boron is a Lewis acid. By reacting the empty p-orbital of the boron atom with a strong nucleophile ( OH− ), the boron center rehybridizes from sp2 to sp3 , forming a stable tetrahedral ate-complex. Using a non-polar solvent (toluene) ensures the resulting sodium salt precipitates immediately, driving the equilibrium to completion[3].

Step-by-Step Methodology:

  • Suspension: Suspend the arylboronic acid (1.0 equiv) in toluene (approx. 2-3 mL/mmol). Rationale: Toluene acts as an anti-solvent for the final ionic salt.

  • Activation: Add aqueous NaOH (1.0 equiv, as a saturated solution) dropwise under vigorous stirring.

  • Precipitation: Stir for 1 hour at ambient temperature. A white precipitate will form as the tetrahedral borate salt crystallizes[6].

  • Isolation: Filter the precipitate, wash thoroughly with cold toluene to remove unreacted starting material, and dry in a desiccator overnight.

  • In-Process Validation: Determine the water content of the isolated salt via 1H NMR integration in CD3​OD . The complete absence of free boronic acid peaks confirms 100% conversion to the discrete trihydroxyborate species[6].

Protocol B: Ligand-Free, On-Water Suzuki-Miyaura Coupling

Objective: To perform C-C bond formation without phosphine ligands, organic co-solvents, or external base[4]. Causality: Traditional cross-coupling requires organic solvents and external bases, which can degrade sensitive substrates via aldol condensation or epimerization. Sodium trihydroxyborates are highly water-soluble and inherently carry the necessary "base" for transmetalation. This allows the reaction to occur efficiently at the water-organic interface using simple, ligand-free palladium salts[4].

Step-by-Step Methodology:

  • Reagent Loading: To a reaction vessel, charge the aryl halide (1.0 equiv), sodium aryl trihydroxyborate (1.2 equiv), and Pd(OAc)2​ (0.5 mol%)[4].

  • Solvent Addition: Add deionized water to achieve a concentration of ~0.5 M. Rationale: Water serves as a green solvent and selectively dissolves the borate salt, facilitating interaction with the Pd catalyst at the phase boundary.

  • Reaction: Stir the biphasic mixture vigorously at room temperature, open to the air. Rationale: Vigorous stirring maximizes the interfacial surface area where the catalytic reaction occurs.

  • In-Process Validation: Monitor the disappearance of the aryl halide via TLC or GC-MS. The absence of protodeboronation byproducts (Ar-H) validates the mild, base-free conditions[4].

  • Workup: Extract the product with ethyl acetate, dry over Na2​SO4​ , and concentrate for purification.

Workflow Step1 1. Reagent Loading Ar-X, [Ar'-B(OH)₃]Na, Pd(OAc)₂ Step2 2. Solvent Addition Deionized Water (No external base) Step1->Step2 Step3 3. Reaction Vigorous stirring at RT (Open to air) Step2->Step3 Step4 4. Workup EtOAc Extraction & Purification Step3->Step4

Figure 2: Experimental workflow for ligand-free, on-water Suzuki-Miyaura cross-coupling.

Comparative Data Analysis

To justify the transition from traditional reagents to trihydroxyborates, we must evaluate their physicochemical and operational profiles. The table below summarizes the quantitative and qualitative advantages of organotrihydroxyborates against legacy reagents.

FeatureBoronic Acids ( RB(OH)2​ )Potassium Trifluoroborates ( RBF3​K )Sodium Trihydroxyborates ( RB(OH)3​Na )
Physical State Dynamic mixture (acid + boroxine)Discrete monomeric saltsDiscrete monomeric salts
Stoichiometric Precision Poor (requires excess equivalents)ExcellentExcellent
Aqueous Solubility Poor to ModerateHighExceptionally High
External Base Required? Yes (Excess K2​CO3​ , NaOH , etc.)Yes (Required for hydrolysis/activation)No (Base is built into the complex)
Primary Byproducts Boric acid derivativesBoric acid + Toxic Fluoride saltsBoric acid derivatives (Benign)
Atom Economy (Activation) Low (requires external additives)Moderate (requires hydrolysis)High (Direct transmetalation)

Conclusion & Future Perspectives

Organotrihydroxyborate salts represent a highly refined evolution in cross-coupling chemistry. By isolating the pre-activated "ate" complex, chemists can bypass the stoichiometric ambiguity of boronic acids and the environmental drawbacks of trifluoroborates. Their ability to drive ligand-free, on-water cross-couplings at ambient temperature without external base makes them an invaluable tool for late-stage functionalization of base-sensitive pharmaceuticals. Future process chemistry workflows will likely see a heavy adoption of these salts as the push for "green," aqueous-phase manufacturing intensifies.

References

  • Cammidge, A. N., et al. "Aryl Trihydroxyborates: Easily Isolated Discrete Species Convenient for Direct Application in Coupling Reactions." Organic Letters, 2006. URL: [Link]

  • Basu, B., et al. "Highly effective alternative aryl trihydroxyborate salts for a ligand-free, on-water Suzuki–Miyaura coupling reaction." Green Chemistry, 2010. URL: [Link]

  • Thomas, A. A., et al. "Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”." Journal of the American Chemical Society, 2022. URL: [Link]

  • Molander, G. A., et al. "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers." PMC, National Institutes of Health, 2010. URL: [Link]

  • Thomas, A. A., et al. "Transmetalation of Unsaturated Carbon Nucleophiles from Boron-Containing Species to the Mid to Late d-Block Metals." Chemical Reviews, 2011. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Lithium (quinolin-2-yl)trihydroxyborate as a Robust Boronic Acid Alternative in Suzuki-Miyaura Cross-Coupling

Executive Summary The installation of a 2-quinolyl moiety via palladium-catalyzed Suzuki-Miyaura cross-coupling is a notoriously challenging transformation in medicinal chemistry. Traditional 2-heteroarylboronic acids, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The installation of a 2-quinolyl moiety via palladium-catalyzed Suzuki-Miyaura cross-coupling is a notoriously challenging transformation in medicinal chemistry. Traditional 2-heteroarylboronic acids, such as quinolin-2-ylboronic acid, suffer from extreme instability and undergo rapid protodeboronation under standard basic coupling conditions.

Lithium (quinolin-2-yl)trihydroxyborate (CAS: 1393823-01-2) has emerged as a highly stable, pre-activated alternative [1]. By utilizing a tetra-coordinated boron center, this salt completely bypasses the protodeboronation pathway, enabling high-yielding cross-couplings with aryl and heteroaryl halides without the need for harsh exogenous bases. This guide details the mechanistic rationale, comparative data, and a self-validating experimental protocol for utilizing this reagent.

Mechanistic Insights: The Protodeboronation Problem & The Trihydroxyborate Solution

The Failure of Traditional 2-Heteroarylboronic Acids

In standard Suzuki-Miyaura couplings, boronic acids require activation by an aqueous base to form a reactive, tetra-coordinated boronate species capable of transmetalation. However, 2-heteroarylboronic acids (e.g., 2-pyridyl, 2-quinolyl) possess a nitrogen atom adjacent to the carbon-boron bond. The inductive withdrawal by the nitrogen, combined with the empty p -orbital on the sp2 hybridized boron, makes the C–B bond highly susceptible to base-catalyzed hydrolysis. This results in rapid protodeboronation —cleaving the boronic acid into quinoline and boric acid before transmetalation can occur.

The Causality Behind the Trihydroxyborate Advantage

Lithium (quinolin-2-yl)trihydroxyborate solves this intrinsic instability through structural pre-activation:

  • Tetra-coordinated Stability: The boron atom is already sp3 hybridized. The lack of an empty p -orbital prevents the coordination of water/hydroxide that initiates C–B bond cleavage.

  • Direct Transmetalation: Because the salt is already an "ate" complex, it does not require strong exogenous aqueous base for activation. It can directly transfer the quinolin-2-yl group to the Palladium(II) center.

  • Slow-Release Mechanism: In biphasic solvent systems (e.g., Toluene/Water), the salt acts as a controlled-release reservoir, maintaining a low steady-state concentration of the active transmetalating species, thereby outcompeting any residual degradation pathways [1].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Complex [Ar-Pd-X] OxAdd->PdII Trans Transmetalation with Lithium (quinolin-2-yl) trihydroxyborate PdII->Trans PdII_2 Pd(II) Complex [Ar-Pd-(quinolin-2-yl)] Trans->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product Ar-(quinolin-2-yl) RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the transmetalation of the borate salt.

Comparative Data Presentation

The superiority of the lithium trihydroxyborate salt over its boronic acid counterpart is evident across multiple physical and chemical parameters.

ParameterQuinolin-2-ylboronic acidLithium (quinolin-2-yl)trihydroxyborate
CAS Number 745784-12-71393823-01-2
Physical State Unstable, hygroscopic solidStable crystalline salt
Shelf-Life (RT) < 1 week (rapid degradation)> 1 year (highly stable)
Protodeboronation Rate High ( t1/2​ < 1h in aqueous base)Negligible under coupling conditions
Average Coupling Yield 10% - 25%75% - 95%
Base Requirement Strong aqueous base requiredMild or no additional base required

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system. The use of a biphasic solvent system (Toluene/Water or Dioxane/Water) is critical to solubilize the inorganic lithium salt while keeping the organic electrophile in the organic phase.

Materials Required
  • Aryl/Heteroaryl Halide (Ar-X): 1.0 equivalent

  • Lithium (quinolin-2-yl)trihydroxyborate: 1.5 equivalents

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ or Pd(PPh3​)4​ (0.05 equivalents / 5 mol%)

  • Optional Mild Base: K2​CO3​ or Cs2​CO3​ (2.0 equivalents) - Note: Often omitted if the substrate is highly reactive, as the trihydroxyborate is pre-activated.

  • Solvent: Degassed 1,4-Dioxane / H2​O (3:1 v/v)

Step-by-Step Methodology
  • Reagent Preparation (Air-Free Setup):

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 eq), Lithium (quinolin-2-yl)trihydroxyborate (1.5 eq), and the Palladium catalyst (5 mol%).

    • Self-Validation Check: Ensure the lithium salt is a free-flowing powder. Clumping may indicate moisture exposure, though it is vastly more stable than the boronic acid.

  • Inert Atmosphere Establishment:

    • Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Solvent Addition:

    • Syringe in the degassed 1,4-Dioxane and Water (3:1 ratio).

    • Causality Note: Degassing is mandatory. Oxygen rapidly oxidizes the electron-rich Pd(0) active species, killing the catalytic cycle. The water is required to partially dissolve the lithium trihydroxyborate salt, facilitating phase-transfer transmetalation.

  • Reaction Execution:

    • Heat the reaction mixture to 80–100 °C using an oil bath or heating block. Stir vigorously (800+ rpm) to ensure maximum surface area between the aqueous and organic phases.

    • Monitor via TLC or LC-MS. The reaction is typically complete within 4 to 12 hours.

  • Workup & Extraction:

    • Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate the organic layer. Extract the aqueous layer twice more with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-quinolyl-substituted product.

Workflow Step1 1. Reagent Preparation Weigh Ar-X, Pd-cat, Ligand, & Borate Step2 2. Inert Atmosphere Evacuate and backfill with N2/Ar (x3) Step1->Step2 Step3 3. Solvent Addition Add degassed Dioxane/H2O (3:1) Step2->Step3 Step4 4. Heating & Reaction Stir at 80-100°C for 4-12 h Step3->Step4 Step5 5. Workup Extract, wash, dry over MgSO4 Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

  • Zhang, W., et al. "Pseudo-Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors." Journal of Medicinal Chemistry, 2013, 56(23), 9683-9692.[Link]

Application

Scale-Up Synthesis of Lithium (quinolin-2-YL)trihydroxyborate: An Application and Protocol Guide

Abstract This comprehensive guide details the application and scalable synthesis of Lithium (quinolin-2-YL)trihydroxyborate, a versatile building block in modern synthetic chemistry. Organotrifluoroborates and their trih...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the application and scalable synthesis of Lithium (quinolin-2-YL)trihydroxyborate, a versatile building block in modern synthetic chemistry. Organotrifluoroborates and their trihydroxyborate counterparts have gained significant traction as stable, yet reactive, nucleophilic partners in cross-coupling reactions.[1][2] This document provides a robust, field-proven protocol for the multi-gram scale synthesis of the title compound. It emphasizes the underlying chemical principles, safety considerations, and analytical validation necessary for successful implementation in research, process development, and drug discovery settings. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction: The Utility of Heterocyclic Organoborates

Organoborate compounds, particularly potassium organotrifluoroborates, are valued for their stability to air and moisture, making them superior alternatives to more sensitive boronic acids and esters.[2][3][4] This stability allows for easier handling, storage, and stoichiometric control in reactions.[4] Lithium (quinolin-2-YL)trihydroxyborate, a heterocyclic derivative, serves as a key intermediate for introducing the quinoline moiety into complex molecules, a common scaffold in pharmacologically active compounds.[5] Its application is most prominent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[1][3]

The quinoline substructure is present in numerous pharmaceuticals, exhibiting a wide range of biological activities. The ability to efficiently and scalably synthesize quinoline-containing building blocks like Lithium (quinolin-2-YL)trihydroxyborate is therefore of high importance to the drug development pipeline.

Mechanistic Insights and Strategic Approach

The synthesis of organotrihydroxyborates typically involves the conversion of an organoboron intermediate, often a boronate ester, with a suitable alkali metal hydroxide. A common precursor to the target compound is the corresponding pinacol boronate ester, which can be prepared via several methods. The subsequent hydrolysis of the boronate ester to the trihydroxyborate salt is a critical step that requires careful control of reaction conditions to ensure complete conversion and prevent side reactions.

For the scale-up synthesis of Lithium (quinolin-2-YL)trihydroxyborate, a two-step approach is often employed, starting from a readily available quinoline precursor. The first step involves the formation of a quinolyl-boronate ester, followed by hydrolysis to the desired lithium salt. This strategy allows for purification of the intermediate boronate ester, leading to a higher purity final product.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of Lithium (quinolin-2-YL)trihydroxyborate.

Synthesis_Workflow Quinoline Quinoline Precursor BoronateEster Quinolin-2-yl Boronate Ester Quinoline->BoronateEster Borylation TargetCompound Lithium (quinolin-2-YL)trihydroxyborate BoronateEster->TargetCompound Hydrolysis with LiOH QC_Workflow Start Start Synthesis PartA Part A: Borylation Start->PartA IPC1 In-Process Control: TLC/LC-MS PartA->IPC1 PartB Part B: Hydrolysis IPC1->PartB Reaction Complete Isolation Product Isolation PartB->Isolation FinalQC Final Quality Control: NMR, FT-IR, EA, ICP Isolation->FinalQC Release Product Release FinalQC->Release Pass

Sources

Method

"Lithium (quinolin-2-YL)trihydroxyborate" in materials science applications

An in-depth guide to the synthesis, characterization, and application of a novel organoboron compound in advanced materials science. Introduction: A Molecule of Designed Functionality While "Lithium (quinolin-2-YL)trihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis, characterization, and application of a novel organoboron compound in advanced materials science.

Introduction: A Molecule of Designed Functionality

While "Lithium (quinolin-2-YL)trihydroxyborate" is not a widely documented compound in existing literature, its constituent parts—a quinoline moiety, a borate center, and a lithium counter-ion—suggest a molecule designed with specific functions in mind for materials science. Organoboron compounds are of significant interest due to the electron-deficient nature of the three-coordinate boron atom, making them excellent π-acceptors in conjugated organic chromophores.[1] This property is frequently exploited in materials for organic light-emitting diodes (OLEDs) and chemical sensors.[1][2]

The quinoline group is a well-known electron-transporting and light-emitting component in optoelectronic applications.[3] Its derivatives, such as 8-hydroxyquinolinato lithium (Liq), are staple materials in OLEDs, serving as efficient electron injection layers (EILs).[4][5][6] The combination of a quinoline framework with a borate group, therefore, presents a compelling strategy for developing novel multifunctional materials. The borate group can modulate the electronic properties of the quinoline system, potentially tuning its emission color, electron affinity, and stability. The lithium ion suggests the formation of a stable salt, which could influence its solubility, film-forming properties, and utility as an electrolyte component in batteries.[7][8]

This guide provides a comprehensive overview of the potential applications of Lithium (quinolin-2-YL)trihydroxyborate, including detailed, field-proven protocols for its synthesis and integration into functional devices.

Proposed Synthesis Protocol

The synthesis of Lithium (quinolin-2-YL)trihydroxyborate can be envisioned as a multi-step process, starting from a suitable quinoline precursor. The following protocol is a proposed route based on established organoboron chemistry.

Step 1: Borylation of 2-Bromoquinoline

The first step involves the introduction of a boronic ester group onto the quinoline ring, a common strategy in organoboron chemistry.[9]

Materials:

  • 2-Bromoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a nitrogen-filled glovebox, combine 2-bromoquinoline (1 equivalent), B₂pin₂ (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and KOAc (3 equivalents) in a Schlenk flask.

  • Add anhydrous 1,4-dioxane to the flask.

  • Seal the flask and heat the reaction mixture at 80-90 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude product, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, by column chromatography on silica gel.

Step 2: Hydrolysis and Salt Formation

The boronic ester is then hydrolyzed to the corresponding boronic acid, which is subsequently converted to the lithium trihydroxyborate salt.

Materials:

  • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the purified boronic ester from Step 1 in a mixture of THF and water.

  • Stir the solution vigorously at room temperature for 4-6 hours to effect hydrolysis to the quinolin-2-ylboronic acid.

  • To the resulting solution, add an aqueous solution of LiOH (1 equivalent) dropwise.

  • Stir the mixture for an additional 1-2 hours at room temperature.

  • Remove the THF under reduced pressure.

  • The aqueous solution can be gently heated to concentrate the product. The final product, Lithium (quinolin-2-YL)trihydroxyborate, can be isolated by precipitation or lyophilization.

  • Wash the resulting solid with a cold, non-polar solvent (e.g., diethyl ether) and dry under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Borylation cluster_step2 Step 2: Hydrolysis & Salt Formation 2-Bromoquinoline 2-Bromoquinoline Reaction1 Pd(dppf)Cl₂, KOAc 1,4-Dioxane, 90°C 2-Bromoquinoline->Reaction1 B2pin2 B₂(pin)₂ B2pin2->Reaction1 Product1 Quinoline Boronic Ester Reaction1->Product1 Reaction2 1. H₂O/THF 2. LiOH (aq) Product1->Reaction2 Final_Product Lithium (quinolin-2-YL) trihydroxyborate Reaction2->Final_Product

Caption: Proposed two-step synthesis of Lithium (quinolin-2-YL)trihydroxyborate.

Application Note 1: Organic Light-Emitting Diodes (OLEDs)

The unique electronic structure of organoboron compounds, combined with the charge-carrying capabilities of the quinoline moiety, makes Lithium (quinolin-2-YL)trihydroxyborate a promising candidate for use in OLEDs, particularly as an electron transport layer (ETL) or an emissive material.[1][3] The incorporation of a boron atom can lower the energy of the lowest unoccupied molecular orbital (LUMO), potentially facilitating electron injection from the cathode.[1]

Protocol for OLED Fabrication and Characterization

This protocol describes the fabrication of a multilayer OLED device using thermal evaporation.

Device Structure: ITO / HTL / EML / ETL / Cathode

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole Transport Layer (e.g., NPB)

  • EML: Emissive Layer (e.g., Alq₃)

  • ETL: Electron Transport Layer (Lithium (quinolin-2-YL)trihydroxyborate)

  • Cathode: (e.g., LiF/Al)

Procedure:

  • Substrate Cleaning:

    • Sequentially clean patterned ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the deposition chamber.

  • Thin Film Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit a 40 nm layer of N,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) as the HTL.

    • Deposit a 30 nm layer of tris(8-hydroxyquinolinato)aluminum (Alq₃) as the EML.

    • Deposit a 20 nm layer of Lithium (quinolin-2-YL)trihydroxyborate as the ETL. The deposition rate should be maintained at 1-2 Å/s.

    • Deposit a 1 nm layer of lithium fluoride (LiF) as an electron injection layer.

    • Finally, deposit a 100 nm layer of aluminum (Al) as the cathode.

  • Encapsulation and Characterization:

    • Encapsulate the devices in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Measure the electroluminescence (EL) spectrum using a spectroradiometer.

OLED_Structure Light_Emission Light Emission ↑ ITO ITO (Anode) HTL NPB (HTL) EML Alq₃ (EML) ETL Lithium (quinolin-2-YL)trihydroxyborate (ETL) Cathode LiF / Al (Cathode)

Caption: Layered structure of the proposed OLED device.

Comparative Data of Related OLED Materials
MaterialFunctionHOMO (eV)LUMO (eV)Application Note
NPB Hole Transport5.42.4Standard HTL material used for efficient hole injection and transport.
Alq₃ Emissive / Electron Transport5.73.0A classic green emitter and electron transporter.
Liq Electron Injection5.583.15Widely used to improve electron injection from the cathode.[6]
Lithium (quinolin-2-YL)trihydroxyborate Electron Transport (Proposed)--Expected to have a low LUMO level for efficient electron transport.

Application Note 2: Anion Sensing

The electron-deficient boron center in Lithium (quinolin-2-YL)trihydroxyborate makes it a potential candidate for use as a chemosensor for Lewis basic anions, such as fluoride (F⁻) or cyanide (CN⁻).[1] The binding of an anion to the boron atom would change its coordination from trigonal to tetrahedral, disrupting the π-conjugation with the quinoline ring. This change is expected to cause a noticeable shift in the material's absorption and fluorescence spectra, forming the basis of the sensing mechanism.

Protocol for Fluorescence-Based Anion Sensing

Materials:

  • Lithium (quinolin-2-YL)trihydroxyborate

  • Spectroscopic grade solvent (e.g., THF or Acetonitrile)

  • Anion source (e.g., Tetrabutylammonium fluoride - TBAF)

  • Fluorometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of Lithium (quinolin-2-YL)trihydroxyborate in the chosen solvent at a concentration of approximately 10⁻⁵ M.

    • Prepare a stock solution of the anion (e.g., TBAF) in the same solvent at a higher concentration (e.g., 10⁻³ M).

  • Fluorescence Titration:

    • Place a known volume (e.g., 3 mL) of the borate solution into a quartz cuvette.

    • Record the initial fluorescence spectrum of the solution by exciting at its absorption maximum (λ_max).

    • Add small aliquots (e.g., 2-10 µL) of the anion stock solution to the cuvette.

    • After each addition, mix thoroughly and record the new fluorescence spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the concentration of the added anion.

    • The resulting titration curve can be used to determine the binding constant and the limit of detection for the anion.

Sensing_Mechanism Analyte Anion (e.g., F⁻) Complex [Sensor-Anion] Complex Analyte->Complex Sensor Lithium (quinolin-2-YL) trihydroxyborate Sensor->Complex Response Change in Fluorescence (Signal) Complex->Response

Caption: Mechanism of fluorescence-based anion sensing.

References

  • Yamaguchi, S., et al. (2018). Bringing out the potential of organoboron compounds by designing the chemical bonds and spaces around boron. RSC Publishing.

  • Wang, S., et al. (2017). Recent developments in and perspectives on three-coordinate boron materials: a bright future. National Center for Biotechnology Information.

  • Dravid, S. M. (2016). Boron Chemistry: An Overview. ACS Symposium Series.

  • Légaré, M.-A., et al. (2018). Future prospects in boron chemistry: new boron compounds and Lewis acids for catalysis and materials science. OAE Publishing Inc.

  • Dravid, S. M. (2016). The Chemistry of Organoboron Species: Classification and Basic Properties. Request PDF.

  • Fang, Z., et al. (2025). Efficient Organic Light-emitting Diode Using Lithium Tetra-(8-hydroxy-quinolinato) Boron as the Electron Injection Layer. Chinese Journal of Inorganic Chemistry.

  • Schmitz, C., et al. (2000). Lithium−Quinolate Complexes as Emitter and Interface Materials in Organic Light-Emitting Diodes. Request PDF.

  • Hung, L. S., et al. (2004). Efficiency improvement of organic light-emitting diodes using 8-hydroxy-quinolinato lithium as an electron injection layer. CORE.

  • Reyes-Gómez, J., et al. (2023). Optoelectronic Response to the Fluor Ion Bond on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde. National Center for Biotechnology Information.

  • Criscuolo, F., et al. (2018). A novel electrochemical sensor for non-invasive monitoring of lithium levels in mood disorders. PubMed.

  • Mutlu, G., et al. (2021). Borates: A Rich Source for Optical Materials. PubMed.

  • Koutsokeras, L., et al. (2024). Optical Properties and Growth Characteristics of 8-Quinolinolato Lithium (Liq) Nano-Layers Deposited by Gas Transport Deposition. National Center for Biotechnology Information.

  • Ayub, K., et al. (2021). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. National Center for Biotechnology Information.

  • Wang, J.-Y., et al. (2016). BN-embedded aromatics for optoelectronic applications. Science China Chemistry.

  • Chen, C.-Y., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. National Center for Biotechnology Information.

  • Komatsu, T., et al. (2020). New Device Quickly Detects Lithium Ions in Blood of Bipolar Disorder Patients. Technology Networks.

  • Lin, S., & Zhu, J. (2022). Tiny, Touch-Based Sensor Could Help Patients Stay on Top of Their Medications. SciTechDaily.

  • Ossila. (n.d.). Liq (8-Quinolinolato Lithium) | Material for OLEDs.

  • Zhang, Y., et al. (2025). BN-Doped Polycyclic Aromatic Hydrocarbons and Their Applications in Optoelectronics. MDPI.

  • Kamenica, M., et al. (2019). Lithium Ion Sensors. ResearchGate.

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. MDPI.

  • Zaidlewicz, M., & Brown, H. C. (2000). Synthesis of lithium-substituted-borohydride-reagents and lithium hydride. Google Patents.

  • Sheikh, M., et al. (2022). Advances in Therapeutic Monitoring of Lithium in the Management of Bipolar Disorder. City Research Online.

  • RIKEN. (2016). A new synthesis method for lithium borate compounds.

  • Su, G. G. (1960). Production of lithium tetraborate from lithium hydroxide monohydrate and boric acid. Google Patents.

  • Zheng, C. (2022). Examining the Benefits of Using Boron Compounds in Lithium Batteries: A Comprehensive Review of Literature. MDPI.

  • Japan Advanced Institute of Science and Technology. (2022). Stabilizing lithium-ion batteries with microbially synthesized electrolyte additive. ScienceDaily.

  • Zheng, C. (2022). Boron Used in Lithium Batteries Electrolytes. Encyclopedia.pub.

  • Various Authors. (2019). Lithium-ion batteries: Materials, applications and technology. ResearchGate.

  • Wang, H., et al. (2025). Probing the Surface Chemistry of Lithium Nitridation. National Center for Biotechnology Information.

Sources

Technical Notes & Optimization

Troubleshooting

Low yield in "Lithium (quinolin-2-YL)trihydroxyborate" Suzuki coupling

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving (quinolin-2-yl)boronic acid derivatives, such as Lithium (quinolin-2-YL)trihydroxyborate. This guide is design...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving (quinolin-2-yl)boronic acid derivatives, such as Lithium (quinolin-2-YL)trihydroxyborate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this specific class of reagents. We will delve into the underlying mechanistic hurdles and provide actionable, field-proven solutions to optimize your reaction outcomes.

The coupling of 2-heteroaryl boronic acids, including those of quinolines, is notoriously challenging. This difficulty stems from a combination of electronic effects that slow the desired reaction and competing pathways that consume starting materials and deactivate the catalyst.[1][2] This guide provides a structured approach to diagnosing and solving these common issues.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is formatted as a direct response to common observations in the lab. Identify the symptom that best matches your result to find probable causes and recommended solutions.

Q1: My reaction is sluggish or has stalled completely with significant starting material remaining. What's wrong?

A1: This is the most common failure mode and typically points to issues with the catalyst's activity or the transmetalation step. The primary culprits are catalyst poisoning by the quinoline nitrogen and an inherently slow transmetalation rate.

Core Problems & Explanations:

  • Catalyst Poisoning: The Lewis basic nitrogen atom at the 1-position of the quinoline ring can coordinate strongly to the palladium center.[3] This coordination occupies a site necessary for the catalytic cycle to proceed, effectively "poisoning" or deactivating the catalyst. This issue is particularly pronounced with 2-substituted heterocycles like quinoline.[1]

  • Slow Transmetalation: The quinoline ring is electron-deficient, which reduces the nucleophilicity of the carbon atom attached to the boron.[1][4] The transmetalation step, where the quinolinyl group is transferred from boron to palladium, is therefore often the rate-limiting step of the catalytic cycle. A slow transmetalation provides more time for side reactions to occur.[2]

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species. This process can be inefficient and can consume some of your boronic acid or phosphine ligand, leading to other side reactions.[3][5]

Actionable Solutions:

  • Ligand Selection is Critical: Switch to bulky, electron-rich phosphine ligands. These ligands serve a dual purpose: their steric bulk physically shields the palladium center, preventing the quinoline nitrogen from coordinating, and their electron-donating nature accelerates the rate-limiting reductive elimination step.[3][6]

    • Recommended Ligands: XPhos, SPhos, RuPhos, or other biaryl phosphine ligands (Buchwald ligands).[3][7][8]

  • Use a Modern Pre-catalyst: Employ well-defined palladium pre-catalysts (e.g., XPhos-Pd-G3). These ensure efficient and rapid generation of the active Pd(0) species, minimizing opportunities for catalyst deactivation before the cycle begins.[8][9]

  • Optimize Ligand:Palladium Ratio: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1 depending on the specific system. An insufficient amount of ligand can leave the palladium center exposed to poisoning or aggregation.[5]

  • Consider Additives: The addition of copper(I) salts (e.g., CuCl, CuI) has been shown to dramatically improve yields for difficult 2-heterocyclic boronate couplings. The copper is believed to facilitate the challenging transmetalation step.[4][10]

Q2: My primary byproduct is quinoline. How can I prevent this protodeboronation?

A2: The formation of quinoline indicates that the C-B bond of your boronic acid derivative is being cleaved and replaced by a proton from the reaction medium. This side reaction, known as protodeboronation, is a major decomposition pathway for electron-deficient heteroaryl boronic acids.[5][7][11]

Core Problems & Explanations:

  • Inherent Instability: The C-B bond in (quinolin-2-yl)boronic acid is polarized and susceptible to cleavage by proton sources. This is exacerbated by the electron-withdrawing nature of the quinoline ring.[4][11]

  • Reaction Conditions: The basic and often aqueous conditions required for Suzuki coupling can accelerate the rate of protodeboronation.[5][11] While a base is necessary to form the active "ate" complex for transmetalation, it can also promote this undesired pathway.[12] High temperatures and long reaction times further increase the extent of decomposition.[13]

Actionable Solutions:

  • Minimize Water Content: While many protocols use aqueous bases, excessive water can accelerate protodeboronation.[5] Try using anhydrous conditions with a base like anhydrous K₃PO₄ or CsF. If a co-solvent is needed, consider using a minimal amount of water or switching to a polar aprotic solvent like DMF or dioxane entirely.

  • Choose the Right Base: A weaker base may slow protodeboronation, but it must be strong enough to promote transmetalation. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings involving N-heterocycles.[3][14] Screening bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF) is highly recommended.

  • Use Stabilized Boron Reagents: While your query specifies the lithium trihydroxyborate, be aware that for future syntheses, using more stable boronic acid surrogates like MIDA boronates or trifluoroborates can significantly reduce protodeboronation. These reagents slowly release the active boronic acid into the reaction medium, keeping its standing concentration low and minimizing decomposition.

  • Optimize Temperature and Time: Run the reaction at the lowest effective temperature and for the shortest time necessary. Monitor the reaction closely (e.g., by LC-MS or TLC) to avoid unnecessarily long heating periods that promote decomposition.[13]

Q3: My reaction mixture turns black, and I get a very low yield. What does this mean?

A3: The formation of a black precipitate is almost always indicative of the formation of "palladium black," which is finely divided, aggregated, and catalytically inactive palladium metal.[3] This means your catalyst is decomposing and falling out of the catalytic cycle.

Core Problems & Explanations:

  • Ligand Dissociation/Degradation: The active catalytic species, LₓPd(0), may be unstable under the reaction conditions. If the phosphine ligand (L) dissociates or is oxidized, the "naked" Pd(0) atoms will rapidly agglomerate.[3]

  • Insufficient Ligand: An inadequate amount of ligand relative to the palladium source can lead to coordinatively unsaturated palladium centers that are prone to aggregation.[5]

  • High Temperature: Elevated temperatures can accelerate all reaction rates, including those of catalyst decomposition.[3]

Actionable Solutions:

  • Check Ligand-to-Metal Ratio: Ensure you are using an appropriate ratio, typically ≥2:1 for monodentate ligands like XPhos to prevent ligand dissociation.

  • Switch to a More Robust Ligand: Bidentate ligands (e.g., dppf, Xantphos) or bulky biaryl phosphine ligands are generally more robust and less prone to dissociation, providing better catalyst stability.[3]

  • Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this may slow the reaction rate, it can significantly improve catalyst stability and, ultimately, the final yield.[3]

  • Ensure Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, which can contribute to catalyst decomposition. Use vigorous stirring.[15]

Frequently Asked Questions (FAQs)

Q4: What is the optimal "go-to" catalyst system for coupling with 2-quinolyl boronic acid derivatives?

A4: There is no single universal system, and optimization is almost always necessary. However, a highly effective starting point for challenging N-heterocyclic couplings involves a modern palladium pre-catalyst paired with a bulky, electron-rich biaryl phosphine ligand and a suitable base.[8][9]

ComponentRecommendationRationale
Palladium Source A G3 or G4 Buchwald Pre-catalyst (e.g., XPhos Pd G3)Ensures clean, rapid generation of the active L-Pd(0) species, improving consistency and avoiding side reactions from in-situ reduction.[8]
Ligand XPhos, SPhos, or RuPhosSteric bulk protects the Pd center from poisoning by the quinoline nitrogen; electron-rich nature promotes the catalytic cycle.[3][6]
Base K₃PO₄ or Cs₂CO₃Often provides the best balance of reactivity and minimization of side reactions like protodeboronation for N-heterocycles.[3][14]
Solvent Dioxane/H₂O (e.g., 4:1), Toluene, or THFAprotic solvents are common. The addition of a small amount of water can be beneficial but must be optimized to avoid excessive protodeboronation.[5][8]
Q5: How do I set up an optimized reaction? Can you provide a general protocol?

A5: Absolutely. The following protocol incorporates best practices for minimizing side reactions and maximizing yield. Note: All reagents should be high purity, and solvents should be degassed.

Optimized General Protocol for Suzuki Coupling of (Quinolin-2-yl)boronates

  • Reagent Preparation:

    • To a dry reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 eq), Lithium (quinolin-2-YL)trihydroxyborate (or the corresponding boronic acid, 1.2-1.5 eq), and finely powdered K₃PO₄ (2.0-3.0 eq).

  • Inert Atmosphere:

    • Seal the vial with a septum cap.

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to remove all oxygen. Oxygen can promote boronic acid homocoupling and catalyst oxidation.[3][5]

  • Solvent Addition:

    • Through the septum, add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to the limiting reagent).

  • Catalyst Addition:

    • In a separate glovebox or inert atmosphere, prepare a stock solution of the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if not using a pre-catalyst, e.g., XPhos, 2-6 mol%).

    • Add the required amount of the catalyst solution to the reaction vial via syringe. Adding the catalyst last ensures it is introduced into a fully deoxygenated environment.

  • Reaction Execution:

    • Place the sealed vial in a preheated heating block or oil bath (e.g., 80-100 °C).

    • Stir vigorously for the duration of the reaction.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing the Challenges and Solutions

The Catalytic Cycle and its Pitfalls

The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle, highlighting the specific steps where couplings with 2-quinolyl boronates often fail.

Suzuki_Cycle_Troubleshooting Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Oxidative Addition (Ar-PdII-X) Pd0->OxAdd Ar-X Poison Catalyst Poisoning (Qu-Pd Complex) Pd0->Poison Quinoline-N: Transmetalation Transmetalation (Ar-PdII-Ar') OxAdd->Transmetalation Qu-B(OH)₃⁻ Transmetalation->OxAdd < Slow Step RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Protodeboronation Protodeboronation Boronate Qu-B(OH)₃⁻ Boronate->Transmetalation Quinoline Quinoline (Side Product) Boronate->Quinoline H⁺ (e.g., H₂O)

Caption: Suzuki cycle for 2-quinolyl boronate, showing catalyst poisoning and protodeboronation pathways.

Troubleshooting Workflow

Use this decision tree to systematically diagnose issues with your reaction.

Troubleshooting_Workflow start Low Yield Observed check_sm Starting Materials (SM) Remain? start->check_sm check_byproduct Major Byproduct? check_sm->check_byproduct No problem_catalyst Probable Cause: - Catalyst Poisoning - Slow Transmetalation - Inactive Catalyst check_sm->problem_catalyst Yes problem_proto Probable Cause: Protodeboronation check_byproduct->problem_proto Quinoline problem_homo Probable Cause: Oxygen Present check_byproduct->problem_homo Biquinoline problem_decomp Probable Cause: - Catalyst Decomposition - SM Decomposition check_byproduct->problem_decomp Complex Mixture sm_yes Yes sm_no No byprod_quinoline Quinoline byprod_homocoupling Biquinoline byprod_other Complex Mixture / Baseline solution_catalyst Solution: - Use Bulky Ligand (XPhos) - Use Pd Pre-catalyst - Add Cu(I) salt problem_catalyst->solution_catalyst solution_proto Solution: - Minimize H₂O - Screen Bases (K₃PO₄) - Lower Temperature problem_proto->solution_proto solution_homo Solution: - Rigorous Degassing - Use Pd(0) source problem_homo->solution_homo solution_decomp Solution: - Use Robust Ligand - Lower Temperature - Check Reagent Purity problem_decomp->solution_decomp

Caption: A decision tree for systematically troubleshooting low yields in the Suzuki coupling reaction.

References

Sources

Optimization

Technical Support Center: Troubleshooting and Purifying Lithium (quinolin-2-YL)trihydroxyborate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing downstream purification bottlenecks after complex cross-coupling reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing downstream purification bottlenecks after complex cross-coupling reactions.

The use of Lithium (quinolin-2-yl)trihydroxyborate (CAS 1393823-01-2) is a highly effective strategy to circumvent the rapid protodeboronation typically seen with 2-heteroarylboronic acids. By pre-forming the lithium trihydroxyborate salt, the boron atom is locked in a stable, tetrahedral sp3 geometry, preventing degradation prior to transmetalation . However, post-reaction, researchers are often left with a complex matrix of inorganic borates, unreacted organoboron species, and homocoupled byproducts that streak notoriously on silica gel .

This guide provides field-proven, causality-driven methodologies to systematically eliminate boron impurities from your final active pharmaceutical ingredients (APIs).

Part 1: Mechanistic Understanding of Impurity Generation

To purify effectively, we must first understand the chemical nature of the impurities generated during the Suzuki-Miyaura coupling of lithium (quinolin-2-yl)trihydroxyborate.

G Start Lithium (quinolin-2-yl) trihydroxyborate Pd Pd Catalyst + Aryl Halide Suzuki-Miyaura Conditions Start->Pd Product Desired 2-Arylquinoline Product Pd->Product Inorganic Boric Acid / Borate Salts (Inorganic Impurity) Pd->Inorganic Proto Quinoline (Protodeboronation Impurity) Pd->Proto Homo 2,2'-Biquinoline (Homocoupling Impurity) Pd->Homo

Fig 1. Reaction and degradation pathways of lithium (quinolin-2-yl)trihydroxyborate.

  • Boric Acid/Borate Salts (Inorganic): Formed as the natural byproduct of the cross-coupling cycle after the transmetalation step.

  • Quinoline (Protodeboronation): If the transmetalation rate is slower than the thermal degradation rate, the C-B bond cleaves, replacing the boron moiety with a proton 1].

  • 2,2'-Biquinoline (Homocoupling): Formed via sequential transmetalation of two quinolinylborate equivalents onto a single Pd(II) center, followed by reductive elimination .

Part 2: Frequently Asked Questions (FAQs)

Q: My product streaks heavily on silica gel after the coupling reaction. How do I resolve this? A: Streaking is almost always caused by residual organoboron species (unreacted starting material or partially hydrolyzed boronic acids) forming reversible covalent bonds with the free silanol groups on the silica stationary phase 2]. Do not rely solely on chromatography. You must perform a chemical scavenging step first. Using diethanolamine (DEA) or a boron-specific macroporous resin will covalently trap the boron species, allowing you to filter them away before loading your product onto a column.

Q: I am detecting a significant amount of m/z 129 in my LC-MS trace. What is this, and how do I prevent it? A: An m/z of 129 corresponds to quinoline, the protodeboronation byproduct. Even though the lithium trihydroxyborate salt is highly stable, excessive heating before the palladium catalyst is fully active can lead to premature deborylation. Ensure your reaction is thoroughly degassed to prevent catalyst oxidation, and consider adding the borate salt portion-wise via a syringe pump to keep its steady-state concentration low.

Q: Can I just wash the organic layer with water to remove the boron impurities? A: While lithium trihydroxyborate and boric acid are water-soluble, their partitioning into the aqueous phase is highly pH-dependent. A simple neutral water wash is insufficient. You must perform a highly basic aqueous wash (pH > 10) using 1M NaOH or K2​CO3​ to ensure the boron species remain fully anionic (as borates) and partition exclusively into the aqueous layer 2].

Part 3: Quantitative Data on Boron Removal Efficiency

Selecting the right purification method depends on the scale of your reaction and the specific impurity profile. The table below summarizes the efficiency of various techniques.

Purification MethodTarget ImpurityMechanism of ActionTypical Boron ReductionScalability
High-pH Aqueous Wash Boric Acid, Borate SaltsDeprotonation to highly water-soluble anionic borates.85% - 95%Excellent (Process scale)
Diethanolamine (DEA) Scavenging Unreacted OrganoboronForms an insoluble, highly crystalline sp3 zwitterionic adduct.> 98%Moderate (Lab scale)
Amberlite IRA-743 Resin All Boron SpeciesN-methylglucamine moiety selectively chelates boron.> 99%Good (Column/Batch)
Recrystallization Homocoupling ByproductsDifferential solubility of the desired product vs. 2,2'-biquinoline.VariableExcellent (Process scale)

Part 4: Step-by-Step Experimental Protocols

To ensure scientific integrity and self-validation, follow these detailed methodologies. The workflows are designed to systematically isolate your API from the boron matrix.

Workflow Crude Crude Reaction Mixture (Organic Solvent) AqWash Aqueous NaOH Wash (pH 10-11) Crude->AqWash AqPhase Aqueous Phase (Boric Acid/Borates) AqWash->AqPhase Extract OrgPhase Organic Phase (Product + Organoboron Traces) AqWash->OrgPhase Retain Resin Add Diethanolamine (DEA) or Amberlite IRA-743 OrgPhase->Resin Filter Filtration through Celite Resin->Filter Solid Filter Cake (Boron-DEA Adduct) Filter->Solid Discard Pure Filtrate: Boron-Free Product Filter->Pure Concentrate

Fig 2. Step-by-step workflow for the targeted removal of boron impurities.

Protocol A: Optimized Biphasic Workup (Primary Clearance)

Causality: Boronic acids are weakly acidic. By raising the pH, we force the equilibrium toward the borate anion, preventing it from partitioning back into the organic phase .

  • Dilute the crude Suzuki reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or 2-MeTHF).

  • Add an equal volume of 1.0 M aqueous NaOH.

  • Stir vigorously for 10 minutes to ensure complete phase mixing and deprotonation of residual boron species.

  • Separate the layers. Extract the aqueous layer once more with fresh organic solvent.

  • Combine the organic layers and wash with brine. Dry over anhydrous Na2​SO4​ .

Protocol B: Diethanolamine (DEA) Scavenging (Secondary Clearance)

Causality: DEA reacts with residual organoboron compounds to form a stable, sp3 -hybridized boron-DEA zwitterionic adduct. This adduct is highly crystalline and insoluble in non-polar solvents, allowing for simple physical removal .

  • Concentrate the organic layer from Protocol A to a minimal volume.

  • Dissolve the crude residue in diethyl ether or isopropyl acetate (solvents where the DEA-adduct is highly insoluble).

  • Add 1.5 to 2.0 equivalents of Diethanolamine (DEA) relative to the theoretical maximum of residual boron.

  • Stir at room temperature for 30–60 minutes. A white precipitate (the boron-DEA adduct) will begin to crash out of solution.

  • Filter the suspension through a sintered glass funnel or a pad of Celite.

  • Wash the filter cake with cold diethyl ether to ensure all desired product is eluted. The filtrate now contains your boron-free product.

Protocol C: Amberlite IRA-743 Resin Scavenging (Alternative Secondary Clearance)

Causality: If your product is sensitive to DEA, use a solid-supported scavenger. Amberlite IRA-743 contains an N-methylglucamine functional group that acts as a specific chelating agent for boron, covalently binding it to the macroscopic resin bead.

  • Dissolve the crude product in THF or Dichloromethane.

  • Add 3–5 weight equivalents of pre-washed Amberlite IRA-743 resin.

  • Agitate the mixture gently on an orbital shaker for 2–4 hours at room temperature.

  • Monitor the disappearance of the boron impurity via TLC (use an Alizarin stain to specifically visualize boronic acids).

  • Filter off the resin and wash it thoroughly with the reaction solvent. Concentrate the filtrate to yield the purified product.

References

  • ACS Publications. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Available at: [Link]

  • ACS Publications. Aryl Trihydroxyborates: Easily Isolated Discrete Species Convenient for Direct Application in Coupling Reactions. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mechanistic studies of "Lithium (quinolin-2-YL)trihydroxyborate" reactions

Mechanistic Studies and Application Guide: Lithium (quinolin-2-yl)trihydroxyborate in Suzuki-Miyaura Cross-Coupling Abstract The Suzuki-Miyaura cross-coupling of 2-azine derivatives is a persistent challenge in pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Studies and Application Guide: Lithium (quinolin-2-yl)trihydroxyborate in Suzuki-Miyaura Cross-Coupling

Abstract

The Suzuki-Miyaura cross-coupling of 2-azine derivatives is a persistent challenge in pharmaceutical synthesis and drug development. This difficulty stems from the rapid and destructive protodeboronation of 2-heteroaryl boronic acids under standard coupling conditions[1]. This guide provides an in-depth mechanistic analysis and performance comparison of Lithium (quinolin-2-yl)trihydroxyborate (CAS: 1393823-01-2) [2] against traditional boron reagents. By leveraging a pre-activated, sp³-hybridized boron center, this discrete salt bypasses the degradation pathways of its boronic acid counterpart, offering a highly efficient, self-validating system for complex biaryl synthesis[3].

The "2-Heteroaryl Problem": Causality of Protodeboronation

In traditional cross-coupling, 2-quinolineboronic acid is notoriously difficult to handle. The causality lies in its molecular geometry: it possesses an sp²-hybridized, electron-deficient boron atom adjacent to a basic nitrogen. Under aqueous basic conditions, the coordination of hydroxide to the boron atom induces a rapid fragmentation (protodeboronation), yielding quinoline and boric acid[1].

Lithium (quinolin-2-yl)trihydroxyborate solves this by pre-forming the borate complex. The boron atom is locked into a stable, tetracoordinate sp³ geometry. This anionic state prevents the destructive coordination of additional nucleophiles, rendering the reagent shelf-stable and highly competent for direct cross-coupling without the need for aggressive in situ activation[3].

Stabilization BA 2-Quinolineboronic Acid (Neutral, sp2 Boron) Proto Protodeboronation BA->Proto H2O / Base Borate Lithium (quinolin-2-yl) trihydroxyborate (Anionic, sp3 Boron) BA->Borate + LiOH (Pre-activation) Quinoline Quinoline + B(OH)3 (Degradation) Proto->Quinoline Coupling Suzuki-Miyaura Cross-Coupling Borate->Coupling High Stability & Reactivity

Figure 1: Structural stabilization of 2-quinolineboronic acid via sp3-hybridized trihydroxyborate.

Comparative Analysis: Reagent Selection Guide

To objectively evaluate Lithium (quinolin-2-yl)trihydroxyborate, we must benchmark it against the three primary alternative methodologies used for 2-quinolyl installation:

ReagentBenchtop StabilityReactivity in Suzuki-MiyauraAtom EconomyBase RequirementProtodeboronation Risk
Lithium (quinolin-2-yl)trihydroxyborate High (Stable crystalline salt)Excellent (Direct transmetalation)High None / Mild Very Low
2-Quinolineboronic Acid Very Low (Rapid degradation)Poor (Degradation dominates)HighStrong BaseCritical
2-Quinolyl MIDA Boronate Very HighModerate (Requires slow-release)LowAqueous BaseLow (if controlled)
2-Quinoline Bpin Ester ModerateModerate (Sluggish without base)LowStrong BaseModerate

Data Synthesis: While MIDA boronates offer excellent stability, they require highly specific "slow-release" aqueous conditions to prevent the liberated boronic acid from degrading before it can couple[4]. Lithium (quinolin-2-yl)trihydroxyborate offers the optimal balance: it is as stable as a MIDA boronate but reacts with the kinetic efficiency of a fully activated borate[3].

Mechanistic Pathway: Trihydroxyborate in the Catalytic Cycle

In a standard Suzuki-Miyaura reaction, transmetalation is often the rate-limiting step. Mechanistic studies utilizing kinetic isotope effects and NMR spectroscopy highlight two competing pathways: the "boronate pathway" and the "oxo-palladium pathway"[5][6].

Neutral boronic acids typically require in situ activation by base to form a reactive borate, or they must wait for the Pd(II)-halide to convert into a Pd(II)-hydroxo species[5]. Isolated trihydroxyborate salts completely bypass this pre-equilibrium. The discrete [Ar−B(OH)3​]− anion undergoes direct transmetalation with the Pd(II) intermediate. This is a profound advantage for 2-quinolyl systems, as it eliminates the need for excess exogenous base that typically triggers side reactions or protodeboronation[3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_X Ar-Pd(II)-X Intermediate OxAdd->PdII_X TransMet Transmetalation (Rate-Limiting Step) PdII_X->TransMet PdII_Ar Ar-Pd(II)-(quinolin-2-yl) Diaryl Complex TransMet->PdII_Ar - LiX - B(OH)3 Borate Lithium (quinolin-2-yl) trihydroxyborate [Ar-B(OH)3]- Li+ Borate->TransMet Direct Transfer (No exogenous base) RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Arylquinoline Cross-Coupled Product RedElim->Product Product Release

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the direct transmetalation of the trihydroxyborate.

Experimental Methodology: Self-Validating Protocol

To ensure high-fidelity results, the following protocol is designed as a self-validating system. Every step is grounded in mechanistic causality to prevent the degradation of the 2-quinolyl moiety.

Reagents Required:

  • Aryl Halide (1.0 equiv)

  • Lithium (quinolin-2-yl)trihydroxyborate (1.1 equiv)[2]

  • Pd(PPh3​)4​ or Pd(dppf)Cl2​ (0.05 equiv)

  • Solvent: Degassed THF/H₂O (4:1 v/v)

Step-by-Step Workflow:

  • Anaerobic Setup: Purge a Schlenk flask with dry nitrogen. Causality: Pd(0) intermediates are highly susceptible to oxidation. Ambient oxygen will quench the active catalyst and stall the cycle prior to oxidative addition.

  • Reagent Charging: Add the aryl halide, Lithium (quinolin-2-yl)trihydroxyborate, and the Pd catalyst. Causality: Because the trihydroxyborate is a pre-activated discrete salt[3], do not add strong exogenous bases (like NaOH or KOtBu). Excess base provides no kinetic benefit here and risks unwanted hydrolysis of the aryl halide.

  • Solvent Addition & Heating: Inject the degassed THF/H₂O mixture. Heat the reaction to 70°C for 12 hours. Causality: 70°C provides the necessary activation energy for the transmetalation transition state[5], while the sp³ hybridized boron prevents the thermal protodeboronation that would normally destroy 2-quinolineboronic acid at this temperature[1].

  • Self-Validating Quality Control (Critical): A protocol is only as reliable as its internal controls. Run a parallel control reaction containing the trihydroxyborate and solvent, but omitting the aryl halide .

    • Validation Metric: Subject the control to LC-MS analysis after 12 hours. The chromatogram must show <5% quinoline mass (m/z 130). If significant quinoline is present, it indicates moisture-driven protodeboronation prior to transmetalation, invalidating the batch integrity of the boron salt.

References

  • Guidechem. "Quinoline, 2-methyl-, ion(1-), lithium 24911-10-2". Guidechem Database. 2

  • Carrow, B. P., & Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions". J. Am. Chem. Soc. 2011, 133, 2116. 5

  • Cammidge, A. N., et al. "Aryl Trihydroxyborates: Easily Isolated Discrete Species Convenient for Direct Application in Coupling Reactions". Organic Letters. 2006. 3

  • Amatore, C., Jutand, A., et al. "Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction". J. Am. Chem. Soc. 2022. 6

  • Willis, M. C., et al. "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations". Angewandte Chemie International Edition. 2020. 1

  • "CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling". RSC Books. 2014. 4

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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